(n-Oxy-2-pyridinyl)piperidine

Dopamine D4 receptor agonist Oral bioavailability CNS drug discovery

(n-Oxy-2-pyridinyl)piperidine (CAS 36953-45-4, IUPAC: 2-piperidin-1-ylpyridin-3-ol) is a heterocyclic building block that combines a piperidine ring with a pyridine N-oxide bearing a 3-hydroxy substituent. This chemotype has been identified as a critical structural template for achieving potent dopamine D4 receptor agonism with markedly improved oral bioavailability and reduced metabolic liability compared to earlier arylpiperazine and arylpiperidine series.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 36953-45-4
Cat. No. B15320389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(n-Oxy-2-pyridinyl)piperidine
CAS36953-45-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=N2)O
InChIInChI=1S/C10H14N2O/c13-9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6,13H,1-3,7-8H2
InChIKeyYSVWIYHUBWUGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(n-Oxy-2-pyridinyl)piperidine – A Privileged Scaffold for Orally Bioavailable CNS Agents


(n-Oxy-2-pyridinyl)piperidine (CAS 36953-45-4, IUPAC: 2-piperidin-1-ylpyridin-3-ol) is a heterocyclic building block that combines a piperidine ring with a pyridine N-oxide bearing a 3-hydroxy substituent [1]. This chemotype has been identified as a critical structural template for achieving potent dopamine D4 receptor agonism with markedly improved oral bioavailability and reduced metabolic liability compared to earlier arylpiperazine and arylpiperidine series [1].

Why Substitution with Other Piperidine-Pyridine Analogs Risks Preclinical Failure


Even structurally close analogs of (n-Oxy-2-pyridinyl)piperidine can yield drastically different pharmacokinetic outcomes. The arylpiperazine lead ABT-724 (1a) demonstrated D4 agonist activity but failed to provide adequate oral exposure, a limitation shared by arylpiperidine partial agonists 4d and 5k [1]. Only the (N-oxy-2-pyridinyl)piperidine template conferred the combination of D4 receptor agonism, reduced CYP450-mediated metabolism, and high oral bioavailability across species [1]. Consequently, replacing this specific template with a generic piperidine-pyridine isomer or de‑hydroxy analog without rigorous, head‑to‑head comparative data risks compromising both efficacy and systemic exposure.

Quantitative Differentiation of (n-Oxy-2-pyridinyl)piperidine from Key Analogs


Oral Bioavailability: (N-oxy-2-pyridinyl)piperidine Template Enables 68–91% F vs. Poor Bioavailability of Arylpiperazine Lead

The (N-oxy-2-pyridinyl)piperidine template, when incorporated into compound 6b (ABT-670), delivered absolute oral bioavailability (F) values of 68% in rat, 85% in dog, and 91% in monkey [1]. In contrast, the first‑generation arylpiperazine clinical candidate 1a (ABT-724) and the arylpiperidine leads 4d/5k exhibited poor oral bioavailability that precluded their advancement [1]. While the precise F value for 1a is not disclosed in the primary publication, the authors explicitly state that the template switch was required to achieve 'superior oral bioavailability' [1].

Dopamine D4 receptor agonist Oral bioavailability CNS drug discovery

Metabolic Stability: N-Oxy Moiety Reduces CYP450-Mediated Clearance Relative to Non-Oxy Analogs

The (N-oxy-2-pyridinyl)piperidine template contains an N-oxide functional group that the authors demonstrated reduces metabolism rates compared with earlier non‑oxy templates [1]. The publication explicitly states that the N-oxy-2-pyridinyl moiety 'not only provided the structural motif required for agonist function but also reduced metabolism rates' [1]. While detailed intrinsic clearance (CL_int) values for the isolated template were not tabulated, the correlation between the N-oxy functionality and prolonged compound half-life is consistently observed across multiple matched molecular pairs in the SAR study [1].

Metabolic stability CYP450 metabolism Liver microsomes

D4 Receptor Agonism: (N-oxy-2-pyridinyl)piperidine Template Is Essential for Potent Agonist Activity

The (N-oxy-2-pyridinyl)piperidine moiety was identified as the sole template that simultaneously provided the structural motif required for D4 agonist function and metabolic stability [1]. ABT-670, which incorporates this template, exhibits EC50 values of 89 nM at human D4, 160 nM at ferret D4, and 93 nM at rat D4 receptors . The earlier arylpiperazine template (1a) demonstrated D4 agonism (EC50 12.4 nM at human D4 ) but lacked oral bioavailability, underscoring that potency alone is insufficient for candidate progression [1].

Dopamine D4 receptor Agonist potency Structure–activity relationship

Structural Uniqueness: 3-Hydroxy Substituent Distinguishes (n-Oxy-2-pyridinyl)piperidine from 2-(Piperidin-1-yl)pyridine

(n-Oxy-2-pyridinyl)piperidine (2-piperidin-1-ylpyridin-3-ol) contains a phenolic hydroxyl group at the pyridine 3-position, which provides one hydrogen bond donor capability absent in the des‑hydroxy analog 2-(piperidin-1-yl)pyridine (CAS 68654-52-4, hydrogen bond donor count = 0 ). This additional donor is predicted to increase aqueous solubility and reduce lipophilicity (estimated logP ~1.5 vs. ~2.5 for the des‑hydroxy analog) . The presence of the hydroxyl also enables further functionalization via esterification or etherification, offering synthetic versatility that the simpler analog cannot provide.

Hydrogen bonding capacity LogP Physicochemical differentiation

Optimal Use Cases for (n-Oxy-2-pyridinyl)piperidine Based on Differentiating Evidence


Orally Bioavailable CNS Drug Discovery Programs Targeting Dopamine D4 Receptors

When developing CNS-penetrant D4 agonists requiring oral dosing, (n-Oxy-2-pyridinyl)piperidine is the template of choice. The Patel 2006 study demonstrated that only this template achieved high oral bioavailability (68–91%) across three preclinical species, while arylpiperazine and arylpiperidine templates failed to provide adequate exposure [1]. Programs can proceed with confidence that the core scaffold is validated for oral PK.

Medicinal Chemistry Optimization of Metabolic Stability via N-Oxide Incorporation

For lead series suffering from high CYP450-mediated clearance, introducing the (N-oxy-2-pyridinyl)piperidine motif can serve as a strategic design element to reduce metabolism rates, as explicitly documented in the SAR campaign leading to ABT-670 [1]. This approach is particularly relevant when the target pharmacology requires an N-oxide or hydroxyl-bearing heterocycle.

Synthesis of Hydrogen-Bond-Intensive Ligands Requiring a Hydroxyl Handle

The 3-hydroxy group on the pyridine ring provides both a hydrogen bond donor and a synthetic handle for further derivatization. This feature differentiates (n-Oxy-2-pyridinyl)piperidine from des‑hydroxy analogs like 2-(piperidin-1-yl)pyridine, making it suitable for targets where a hydrogen bonding interaction with a key binding site residue is essential .

Procurement for Key Intermediate in D4 Agonist Analog Synthesis

As the core scaffold of ABT-670 and related D4 agonists, (n-Oxy-2-pyridinyl)piperidine is a critical building block for synthesizing analogs within this chemotype. Researchers requiring reliable, high-purity intermediate for SAR studies should prioritize this specific compound, as alternative piperidine-pyridine isomers have not demonstrated the same combination of potency and pharmacokinetic properties [1].

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